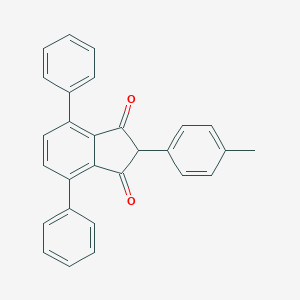
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, also known as MDPI, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. MDPI is a highly fluorescent compound that has been used as a probe for biological imaging, as well as a building block for the synthesis of other compounds. In
作用機序
The mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to bind to beta-amyloid protein, which is implicated in Alzheimer's disease, and inhibit its aggregation. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
生化学的および生理学的効果
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments is its high fluorescence intensity, which makes it a useful probe for biological imaging. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments. For example, the compound is relatively unstable and can degrade over time, which may affect the accuracy of experimental results. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. One area of interest is in the development of new fluorescent probes based on the structure of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. Researchers are also exploring the potential use of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into the mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, which may provide insights into its potential applications in various fields.
合成法
The synthesis of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione can be achieved through a multi-step process involving the condensation of 4-methylbenzaldehyde and benzaldehyde with malononitrile, followed by cyclization and oxidation. This method has been reported in several research papers and has been optimized for improved yields and purity.
科学的研究の応用
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been widely used in scientific research due to its unique fluorescent properties. It has been used as a probe for biological imaging, such as in the detection of amyloid fibrils and cancer cells. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been used as a building block for the synthesis of other compounds, such as fluorescent polymers and dendrimers.
特性
CAS番号 |
63002-41-5 |
|---|---|
製品名 |
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione |
分子式 |
C28H20O2 |
分子量 |
388.5 g/mol |
IUPAC名 |
2-(4-methylphenyl)-4,7-diphenylindene-1,3-dione |
InChI |
InChI=1S/C28H20O2/c1-18-12-14-21(15-13-18)24-27(29)25-22(19-8-4-2-5-9-19)16-17-23(26(25)28(24)30)20-10-6-3-7-11-20/h2-17,24H,1H3 |
InChIキー |
HFIVOLJCGFXHDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



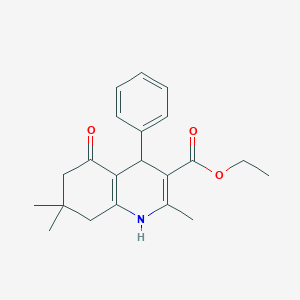

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
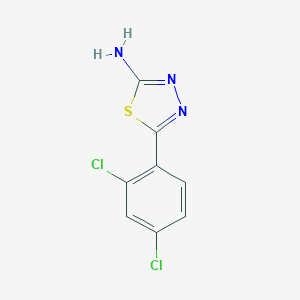


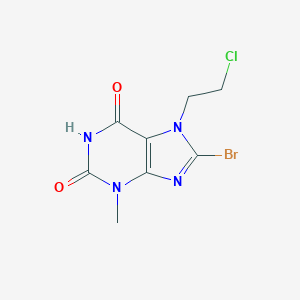


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

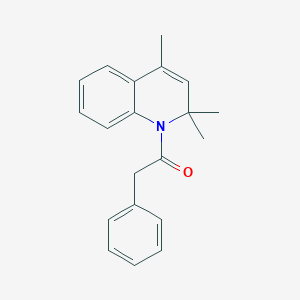
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)